1,2-Dibutoxy-4-nitrobenzene
Description
1,2-Dibutoxy-4-nitrobenzene is a nitroaromatic compound featuring two butoxy (-O-C₄H₉) groups at the 1 and 2 positions of the benzene ring and a nitro (-NO₂) group at the 4 position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the bulky butoxy substituents and electron-withdrawing effects from the nitro group.
Properties
CAS No. |
4956-77-8 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1,2-dibutoxy-4-nitrobenzene |
InChI |
InChI=1S/C14H21NO4/c1-3-5-9-18-13-8-7-12(15(16)17)11-14(13)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
IAIKYWPFNZRZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibutoxy-4-nitrobenzene can be synthesized through a series of chemical reactions. One common method involves the nitration of 1,2-dibutoxybenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂), a fundamental reaction in synthetic chemistry.
Key Pathways:
-
Catalytic Hydrogenation:
-
Reagents/Conditions: H₂ gas with palladium on carbon (Pd/C) or Raney nickel under mild temperatures (20–50°C).
-
Product: 1,2-Dibutoxy-4-aminobenzene.
-
Mechanism: Sequential electron transfer reduces the nitro group to amine via intermediates (nitroso → hydroxylamine).
-
-
Metal-Acid Reduction:
-
Reagents/Conditions: Fe or Zn in hydrochloric acid (HCl) at elevated temperatures (60–80°C).
-
Product: Same as above, with higher selectivity but slower kinetics.
-
Factors Influencing Reactivity:
-
The electron-donating butoxy groups stabilize intermediate radicals/cations during reduction.
-
Steric hindrance from bulky butoxy chains may slow reaction rates compared to methoxy analogs .
Electrophilic Aromatic Substitution (EAS)
The benzene ring’s reactivity is modulated by the butoxy groups (activating, ortho/para-directing) and the nitro group (deactivating, meta-directing).
Observed Reactivity:
| Reaction Type | Reagents/Conditions | Position of Substitution | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Limited due to existing -NO₂ | Minor monosubstitution products |
| Sulfonation | H₂SO₄, SO₃ | Meta to -NO₂ | Sulfonic acid derivatives |
| Halogenation | Cl₂ or Br₂ with Lewis acid | Ortho/para to butoxy groups | Halogenated derivatives |
Notable Trends:
Nucleophilic and Degradation Reactions
Nucleophilic Aromatic Substitution (SNAr):
-
Feasibility: Requires strong electron-withdrawing groups to activate the ring. The nitro group facilitates SNAr at positions ortho/para to itself.
-
Example: Reaction with hydroxide (OH⁻) under high temperatures (120°C) yields phenolic derivatives.
Ether Cleavage:
-
Reagents/Conditions: Concentrated HI at reflux (100–120°C).
-
Product: 4-Nitrocatechol (via butoxy group removal) and iodobutane .
Comparative Reactivity with Structural Analogs
| Compound | Key Functional Groups | Reduction Rate | EAS Reactivity |
|---|---|---|---|
| 1,2-Dibutoxy-4-nitrobenzene | -OBut, -NO₂ | Moderate | Low |
| 1,2-Dimethoxy-4-nitrobenzene | -OMe, -NO₂ | Faster | Moderate |
| 4-Nitrophenol | -OH, -NO₂ | Slow | High |
Trend Analysis:
Scientific Research Applications
Chemical Synthesis
1,2-Dibutoxy-4-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.
- Synthesis of Pharmaceuticals : It is utilized in the development of pharmaceutical agents due to its ability to modify biological activity through structural changes.
- Dyes and Pigments : The compound is also used in the production of dyes, where its nitro group can enhance the color properties of the final product.
Biological Research
Research has highlighted the potential biological activities of this compound. Studies have investigated its effects on cellular processes and its potential therapeutic uses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating moderate potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical) | 15 | Induction of apoptosis |
Environmental Studies
The environmental impact and degradation pathways of this compound have been subjects of investigation due to growing concerns about chemical pollutants.
- Persistence in Environment : Studies indicate that this compound may resist hydrolysis under environmental conditions, leading to potential accumulation in soil and water systems.
- Toxicological Assessments : Toxicological evaluations have revealed that exposure to high concentrations can lead to adverse health effects, necessitating careful handling and regulation.
Case Study 1: Antimicrobial Efficacy
A study was conducted evaluating the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones for both Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. This suggests a promising avenue for further research into its anticancer properties.
Mechanism of Action
The mechanism of action of 1,2-dibutoxy-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butoxy groups may also play a role in modulating the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The butoxy groups in this compound enhance lipophilicity compared to polar substituents like amino or bromo, influencing its applicability in hydrophobic reaction environments.
- Nitro groups increase thermal stability but may reduce solubility in aqueous media compared to amino derivatives .
Key Insights :
- Nitro and amino groups are associated with higher toxicity, as seen in 4-Bromo-1,2-diaminobenzene and 4-Dimethylaminoazobenzene.
Biological Activity
1,2-Dibutoxy-4-nitrobenzene is an organic compound with potential biological activities that warrant investigation. This article aims to detail its biological properties, synthesis, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C12H17N O4
- Molecular Weight : 225.27 g/mol
- CAS Number : 104-90-5
The compound features a nitro group (-NO2) attached to a benzene ring that is further substituted with two butoxy groups (-O-C4H9) at the 1 and 2 positions. This unique structure may influence its reactivity and biological interactions.
Synthesis
Synthesis of this compound typically involves the nitration of the corresponding dibutoxybenzene derivative. The general synthetic route can be summarized as follows:
- Starting Material : 1,2-Dibutoxybenzene.
- Reagents : Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
- Reaction Conditions : The reaction is typically conducted at low temperatures to control the formation of nitro derivatives.
The yield and purity of synthesized compounds can be assessed using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
Antimicrobial Properties
Research indicates that nitroaromatic compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that nitro groups enhance the lipophilicity of aromatic compounds, allowing better penetration through microbial membranes. This property makes them potential candidates for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines to evaluate the effects of this compound. For instance:
These values indicate moderate cytotoxicity, suggesting that while the compound may inhibit cell proliferation, further studies are needed to elucidate its mechanism of action.
The proposed mechanism of action for the cytotoxic effects involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. The nitro group can undergo reduction in biological systems, potentially forming reactive intermediates that contribute to cell damage.
Case Studies
Several case studies have explored the biological implications of nitroaromatic compounds similar to this compound:
- Case Study on Anticancer Activity :
- Environmental Impact Assessment :
Q & A
(Basic) What are the recommended safety protocols for handling 1,2-Dibutoxy-4-nitrobenzene in laboratory settings?
Answer:
Safe handling requires adherence to engineering controls and personal protective equipment (PPE):
- Engineering controls : Use local exhaust ventilation or closed systems to minimize inhalation/contact risks .
- PPE : Wear nitrile gloves, safety goggles, lab coats, and respiratory protection (e.g., N95 masks) to prevent dermal/ocular exposure .
- Emergency measures : Install safety showers and eye-wash stations near work areas .
- Storage : Store in airtight containers in cool, dry environments, segregated from incompatible substances .
- Waste disposal : Segregate waste and collaborate with certified hazardous waste management services .
(Basic) What synthetic methodologies are commonly employed for preparing this compound?
Answer:
Synthesis typically involves:
- Nitroaromatic functionalization : Nitration of dibutoxybenzene derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
- O-alkylation : Reaction of 4-nitrocatechol with butyl halides (e.g., 1-bromobutane) in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃) .
- Route optimization : Computational tools (e.g., Reaxys, Pistachio) can predict feasible pathways and side reactions by analyzing bond dissociation energies and steric effects .
(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Assign substituent effects on aromatic protons and butoxy chains (δ ~1.0–4.5 ppm for alkyl groups) .
- IR : Identify nitro (N–O stretching at ~1520 cm⁻¹) and ether (C–O–C at ~1250 cm⁻¹) functional groups .
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software for structure refinement. SHELXL resolves thermal displacement parameters and validates bond angles/distances .
(Advanced) How can density functional theory (DFT) predict electronic properties of this compound?
Answer:
DFT frameworks like B3LYP (Becke’s hybrid functional) and Lee-Yang-Parr (LYP) correlation models are used to:
- Calculate HOMO/LUMO energies to assess redox stability and charge-transfer behavior .
- Validate thermochemical data (e.g., atomization energies) against experimental benchmarks, achieving <3 kcal/mol deviations .
- Simulate nitro group orientation effects on molecular dipole moments and electrostatic potential surfaces .
(Advanced) How should researchers address contradictions between spectroscopic data and crystallographic results for this compound?
Answer:
Resolve discrepancies via:
- Multi-technique validation : Cross-check NMR/IR data with SXRD-derived bond lengths and torsion angles .
- Dynamic vs. static structures : Account for conformational flexibility (e.g., butoxy chain rotation) in solution-phase NMR versus rigid crystal lattices .
- Error analysis : Quantify crystallographic R-factors (<5% for high confidence) and NMR signal integration errors (±2%) .
(Advanced) What experimental approaches investigate environmental degradation pathways of this compound?
Answer:
- Hydrolysis studies : Expose the compound to aqueous buffers (pH 3–10) at 25–60°C, monitoring nitro group reduction via LC-MS .
- Microbial degradation : Use soil slurry assays with Pseudomonas spp. to track metabolite formation (e.g., 4-nitrophenol) .
- Photolysis : UV/Vis irradiation (λ = 254–365 nm) to assess nitro-to-nitrito isomerization kinetics .
- Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna bioassays, referencing OECD Test Guideline 202 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
